molecular formula C12H25Cl2N3O B1526133 N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride CAS No. 1354950-03-0

N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride

Cat. No. B1526133
M. Wt: 298.25 g/mol
InChI Key: DZXXFXKXZGBFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride is a chemical compound with the CAS Number: 1354950-03-0 . It has a molecular weight of 298.26 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(4-aminocyclohexyl)-4-piperidinecarboxamide dihydrochloride . The InChI code is 1S/C12H23N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h9-11,14H,1-8,13H2,(H,15,16);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Evaluation as Potential Agents

  • N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride and its derivatives have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have been studied for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showcasing their potential in psychopharmacology (Norman et al., 1996).

Chemical Characterization and Analysis

  • The compound has been involved in studies for chemical characterization using various analytical techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography, highlighting its significance in chemical research and potential application in various fields (De Paoli et al., 2013).

Use in Bifunctional Chelating Agents

  • A related compound, 4-nitrobenzyl-substituted macrocyclic tetraamines, has been synthesized and converted to bifunctional poly(amino carboxylate) chelating agents, indicating its use in creating compounds that could be used in radiopharmaceuticals or therapeutic agents (McMurry et al., 1992).

Exploration in Inhibiting Farnesyl Protein Transferase

  • The compound's derivatives have been synthesized and evaluated as inhibitors of farnesyl protein transferase, indicating their potential in therapeutic applications, particularly in the treatment of cancer by targeting the post-translational modification of proteins (Mallams et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N-(4-aminocyclohexyl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h9-11,14H,1-8,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXXFXKXZGBFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride
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N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride

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